

Spectroscopic Profile of Disperse Blue 124: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Disperse blue 124
CAS No.:	15141-18-1
Cat. No.:	B127287

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a monoazo dye recognized for its use in the textile industry for dyeing polyester and acetate fibers, imparting a brilliant blue hue.[1][2] Chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, its molecular formula is $C_{16}H_{19}N_5O_4S$, with a molecular weight of 377.42 g/mol.[3] Beyond its application in textiles, **Disperse Blue 124** is also noted as a contact allergen, prompting significant research into its detection and immunological effects.[4][5] A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and the study of its interactions in various matrices. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of **Disperse Blue 124**, offering valuable insights for researchers and professionals in related fields.

Chemical Structure and Properties

The chemical structure of **Disperse Blue 124** is characterized by a substituted aniline group linked to a 5-nitrothiazole moiety via an azo bridge (-N=N-).

Table 1: Chemical and Physical Properties of **Disperse Blue 124**

FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a dye is fundamental to understanding its color and electronic properties. The absorption of light in the visible region is responsible for the perceived color of the compound. For **Disperse Blue 124**, the extended π -conjugated system, encompassing the thiazole ring, the azo bridge, and the substituted benzene ring, is the chromophore responsible for its characteristic blue color.

Interpretation of the UV-Vis Spectrum

The principal absorption band in the visible region arises from a $\pi \rightarrow \pi^*$ electronic transition within the conjugated system. The position of the maximum absorption wavelength (λ_{\max}) is sensitive to the electronic nature of the substituents and the solvent environment. The nitro group ($-\text{NO}_2$) on the thiazole ring acts as a strong electron-withdrawing group, while the substituted amino group on the phenyl ring is an electron-donating group. This "push-pull" electronic configuration leads to a significant bathochromic (red) shift of the λ_{\max} , extending the absorption into the blue-green region of the spectrum and resulting in the observed brilliant blue color.

While specific experimental λ_{\max} values for **Disperse Blue 124** in various solvents are not readily available in publicly accessible literature, analysis of similar azo dyes suggests that the λ_{\max} would likely fall in the range of 550-650 nm. For instance, a study on the analysis of allergenic disperse dyes in textiles confirmed the presence of **Disperse Blue 124** using high-

performance liquid chromatography with a photodiode array detector, which relies on UV-Vis absorption for detection.[7]

Experimental Protocol for UV-Vis Analysis

A standardized protocol for obtaining the UV-Vis spectrum of **Disperse Blue 124** is as follows:

- **Sample Preparation:** A stock solution of **Disperse Blue 124** is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). A series of dilutions are then made to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for the analysis.
- **Measurement:** The spectrophotometer is first blanked with the pure solvent. The cuvette is then rinsed and filled with the sample solution. The absorbance spectrum is recorded over a wavelength range of approximately 300 to 800 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are determined from the spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Disperse Blue 124** would exhibit characteristic absorption bands corresponding to the vibrations of its various structural components.

Interpretation of the IR Spectrum

Based on the structure of **Disperse Blue 124**, the following characteristic IR absorption bands can be predicted:

- **N-H Stretching:** The molecule does not contain N-H bonds.

- **C-H Stretching:** Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm^{-1} . Aliphatic C-H stretching from the ethyl and methyl groups would appear in the 3000-2850 cm^{-1} range.
- **C=O Stretching:** A strong absorption band corresponding to the ester carbonyl group (C=O) is expected around 1735 cm^{-1} .
- **N=N Stretching:** The azo group stretching vibration is typically weak in the IR spectrum and may be difficult to observe, but it generally appears in the 1450-1400 cm^{-1} region.
- **C=N and C=C Stretching:** The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm^{-1} region.
- **NO₂ Stretching:** The nitro group will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm^{-1} and a symmetric stretch around 1350-1300 cm^{-1} .
- **C-O Stretching:** The C-O stretching of the ester group will appear as two bands in the 1300-1000 cm^{-1} region.
- **C-S Stretching:** The C-S bond in the thiazole ring will have a weak absorption in the fingerprint region.

Experimental Protocol for IR Analysis

The IR spectrum of **Disperse Blue 124** can be obtained using the following procedure:

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly employed. A small amount of the dye is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Measurement:** A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the IR spectrum is

collected, typically over the range of 4000 to 400 cm^{-1} .

- **Data Analysis:** The positions and relative intensities of the absorption bands are recorded and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ^1H and ^{13}C NMR spectra are essential for confirming the structure of **Disperse Blue 124**.

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **Disperse Blue 124** would show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

- **Aromatic Protons:** The protons on the substituted phenyl ring and the thiazole ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern.
- **Ethyl Group Protons:** The $-\text{CH}_2-$ protons of the N-ethyl group and the $-\text{OCH}_2-$ protons of the ethyl acetate group would likely appear as multiplets in the range of δ 3.5-4.5 ppm. The $-\text{CH}_3$ protons of the N-ethyl group would be a triplet around δ 1.2-1.5 ppm.
- **Methyl Group Protons:** The methyl group attached to the phenyl ring would give a singlet around δ 2.2-2.5 ppm. The methyl protons of the acetate group would also be a singlet, likely around δ 2.0-2.2 ppm.

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the carbon skeleton.

- **Aromatic and Thiazole Carbons:** The carbon atoms of the phenyl and thiazole rings are expected to resonate in the δ 110-160 ppm region.
- **Carbonyl Carbon:** The ester carbonyl carbon will have a characteristic signal in the downfield region, typically around δ 170 ppm.

- Aliphatic Carbons: The carbon atoms of the ethyl and methyl groups will appear in the upfield region of the spectrum (δ 10-60 ppm).

Experimental Protocol for NMR Analysis

- Sample Preparation: A few milligrams of **Disperse Blue 124** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Measurement: Both ^1H and ^{13}C NMR spectra are acquired. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.
- Data Analysis: The chemical shifts, integration (for ^1H NMR), and coupling constants are determined and used to assign the signals to the specific protons and carbons in the molecule.

Conclusion

The spectroscopic data of **Disperse Blue 124** provide a unique fingerprint for its identification and characterization. The UV-Vis spectrum explains its vibrant blue color, the IR spectrum confirms the presence of its key functional groups, and the NMR spectra elucidate its detailed molecular structure. This comprehensive spectroscopic profile is an invaluable resource for researchers in analytical chemistry, textile science, and toxicology, facilitating the accurate detection and study of this commercially and environmentally significant dye.

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